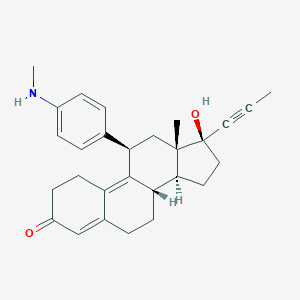

Metapristone

Description

monodemethylated analog of mifepristone (RU 486); RN given refers to (11beta,17beta)-isomer; RN for cpd without isomeric designation not available 10/89

Structure

3D Structure

Properties

IUPAC Name |

(8S,11R,13S,14S,17S)-17-hydroxy-13-methyl-11-[4-(methylamino)phenyl]-17-prop-1-ynyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H33NO2/c1-4-14-28(31)15-13-25-23-11-7-19-16-21(30)10-12-22(19)26(23)24(17-27(25,28)2)18-5-8-20(29-3)9-6-18/h5-6,8-9,16,23-25,29,31H,7,10-13,15,17H2,1-3H3/t23-,24+,25-,27-,28-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBLXOBHABOVXDY-WKWWZUSTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC#CC1(CCC2C1(CC(C3=C4CCC(=O)C=C4CCC23)C5=CC=C(C=C5)NC)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC#C[C@@]1(CC[C@@H]2[C@@]1(C[C@@H](C3=C4CCC(=O)C=C4CC[C@@H]23)C5=CC=C(C=C5)NC)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H33NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60146216 | |

| Record name | Metapristone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60146216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

415.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104004-96-8 | |

| Record name | Metapristone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=104004-96-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Metapristone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104004968 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Metapristone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60146216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (10S,11S,14S,15S,17R)-14-hydroxy-15-methyl-17-[4-(methylamino)phenyl]-14-(prop-1-yn-1-yl)tetracyclo[8.7.0.0^{2,7}.0^{11,15}]heptadeca-1,6-dien-5-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METAPRISTONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K1P8OGJ86J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Molecular Structure and Synthesis of Mifepristone (RU-486)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and chemical synthesis of Mifepristone (RU-486). Mifepristone, a synthetic steroid, is a potent progesterone (B1679170) and glucocorticoid receptor antagonist. This document outlines its key structural features, presents quantitative data on its biological and physical properties in structured tables, and offers a detailed, multi-step synthesis protocol. Furthermore, a visual representation of the synthetic pathway is provided using a Graphviz diagram to facilitate a clear understanding of the chemical transformations involved.

Molecular Structure and Physicochemical Properties

Mifepristone is a substituted 19-nor steroid, chemically designated as 11β-[p-(Dimethylamino)phenyl]-17β-hydroxy-17-(1-propynyl)estra-4,9-dien-3-one.[1] Its structure is derived from the progestin norethindrone (B1679910) and is characterized by a bulky dimethylaminophenyl group at the 11β position and a propynyl (B12738560) group at the 17α position, which are crucial for its antagonistic activity.[2]

Table 1: Chemical and Physical Properties of Mifepristone

| Property | Value | Reference(s) |

| IUPAC Name | (8S,11R,13S,14S,17S)-11-[4-(dimethylamino)phenyl]-17-hydroxy-13-methyl-17-prop-1-ynyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one | [3] |

| Chemical Formula | C₂₉H₃₅NO₂ | [3] |

| Molecular Weight | 429.604 g/mol | [3] |

| CAS Number | 84371-65-3 | [3] |

| Appearance | Yellow powder | [1] |

| Melting Point | 191-196 °C | [1] |

| Solubility | Very soluble in methanol, chloroform, and acetone (B3395972); poorly soluble in water, hexane (B92381), and isopropyl ether. | [1] |

Spectroscopic Data

The structural elucidation of Mifepristone is confirmed through various spectroscopic techniques, including ¹H NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Table 2: ¹H NMR Spectroscopic Data for Mifepristone (400 MHz, CDCl₃)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 0.55 | s | 3H | C18-H₃ |

| 1.91 | s | 3H | Propynyl-CH₃ |

| 2.92 | s | 6H | N(CH₃)₂ |

| 4.50 | d | 1H | C11-H |

| 5.70 | s | 1H | C4-H |

| 6.65, 7.03 | d, d | 4H | Aromatic-H |

Infrared (IR) Spectroscopy: The IR spectrum of Mifepristone exhibits characteristic absorption bands corresponding to its functional groups. Key peaks include:

-

~3400 cm⁻¹: O-H stretching vibration of the hydroxyl group.

-

~2100 cm⁻¹: C≡C stretching vibration of the propynyl group.

-

~1650 cm⁻¹: C=O stretching vibration of the conjugated ketone in the A-ring.

-

~1600, 1500 cm⁻¹: C=C stretching vibrations of the aromatic ring.

Mass Spectrometry (MS): Under electrospray ionization (ESI), Mifepristone typically shows a protonated molecular ion [M+H]⁺ at m/z 430. The fragmentation pattern can involve the loss of the propynyl group and the hydroxyl group from the D-ring.[4]

Biological and Pharmacokinetic Properties

Mifepristone's biological activity is primarily due to its high binding affinity for the progesterone receptor (PR) and the glucocorticoid receptor (GR), where it acts as a competitive antagonist.

Table 3: Receptor Binding and Pharmacokinetic Properties of Mifepristone

| Property | Value | Reference(s) |

| Progesterone Receptor (PR) Binding Affinity (IC₅₀) | 0.2 nM | |

| Glucocorticoid Receptor (GR) Binding Affinity (IC₅₀) | 2.6 nM | |

| Bioavailability | ~69% | |

| Protein Binding | 98% | [2] |

| Metabolism | Hepatic (primarily by CYP3A4) | [2] |

| Elimination Half-life | 18 hours (complex, with a terminal half-life up to 90 hours for active metabolites) | [3] |

| Excretion | Primarily in feces (83%) |

Chemical Synthesis of Mifepristone

The synthesis of Mifepristone is a multi-step process that typically starts from estra-4,9-diene-3,17-dione (B195082). The overall synthetic workflow is depicted below.

Caption: Multi-step synthesis of Mifepristone from estra-4,9-diene-3,17-dione.

Experimental Protocols

Step 1: Ketal Protection of Estra-4,9-diene-3,17-dione

-

Objective: To selectively protect the more reactive C3 ketone as a ketal.

-

Procedure:

-

Dissolve estra-4,9-diene-3,17-dione in a suitable solvent such as toluene.

-

Add ethylene (B1197577) glycol and a catalytic amount of p-toluenesulfonic acid.

-

Heat the mixture to reflux with a Dean-Stark apparatus to remove the water formed during the reaction.

-

Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Cool the reaction mixture and neutralize the acid with a mild base (e.g., sodium bicarbonate solution).

-

Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 3,3-ethyleneketal-estra-5(10),9(11)-dien-17-one.

-

Purify the product by column chromatography on silica (B1680970) gel.

-

Step 2: Epoxidation of the Protected Steroid

-

Objective: To form a 5α,10α-epoxide.

-

Procedure:

-

Dissolve the protected steroid from Step 1 in a chlorinated solvent like dichloromethane.

-

Add an epoxidizing agent such as m-chloroperoxybenzoic acid (m-CPBA) or a system of hydrogen peroxide and hexafluoroacetone.

-

Stir the reaction mixture at room temperature and monitor its progress by TLC.

-

Upon completion, quench the excess oxidizing agent with a reducing agent (e.g., sodium thiosulfate (B1220275) solution).

-

Wash the organic layer with a base (e.g., sodium bicarbonate solution) to remove acidic byproducts.

-

Dry the organic phase and concentrate to yield the crude 5α,10α-epoxy-3,3-ethyleneketal-estran-17-one.

-

Purification can be achieved through column chromatography.

-

Step 3: Grignard Reaction and Alkynylation

-

Objective: To introduce the 11β-aryl group and the 17α-propynyl group.

-

Procedure:

-

Prepare the Grignard reagent, p-dimethylaminophenylmagnesium bromide, by reacting 4-bromo-N,N-dimethylaniline with magnesium turnings in anhydrous tetrahydrofuran (B95107) (THF).

-

In a separate flask, dissolve the epoxide from Step 2 in anhydrous THF and cool to a low temperature (e.g., -78 °C).

-

Add the prepared Grignard reagent dropwise to the epoxide solution.

-

Allow the reaction to proceed at low temperature, followed by gradual warming to room temperature.

-

In a separate reaction, prepare lithium acetylide by reacting acetylene (B1199291) with a strong base like n-butyllithium in THF at low temperature.

-

Add the crude product from the Grignard reaction to the lithium acetylide solution.

-

After the reaction is complete, quench the reaction mixture with a saturated aqueous solution of ammonium (B1175870) chloride.

-

Extract the product, dry the organic layer, and concentrate to get the crude diol.

-

Step 4: Hydrolysis and Dehydration

-

Objective: To remove the ketal protecting group and dehydrate to form the final conjugated diene system.

-

Procedure:

-

Dissolve the crude product from Step 3 in a mixture of an organic solvent (e.g., acetone or ethanol) and aqueous acid (e.g., hydrochloric acid or sulfuric acid).

-

Stir the mixture at room temperature, monitoring the reaction by TLC until the starting material is consumed.

-

Neutralize the reaction mixture with a base.

-

Extract the crude Mifepristone into an organic solvent.

-

Wash the organic layer, dry it, and concentrate under reduced pressure.

-

Step 5: Purification of Mifepristone

-

Objective: To obtain high-purity Mifepristone.

-

Procedure:

-

Purify the crude product by column chromatography on silica gel using a mixture of non-polar and polar solvents (e.g., hexane and ethyl acetate) as the eluent.

-

Combine the fractions containing the pure product and evaporate the solvent.

-

Further purify the solid by recrystallization from a suitable solvent system, such as ethanol-water or ethyl acetate-hexane, to yield pure Mifepristone as a yellow crystalline solid.[5]

-

Mechanism of Action

Mifepristone's primary mechanism of action involves competitive binding to the intracellular progesterone receptor. This binding prevents progesterone from exerting its effects, leading to the breakdown of the uterine lining and detachment of the embryo. At higher doses, it also blocks the glucocorticoid receptor, which is the basis for its use in treating Cushing's syndrome.

Caption: Mifepristone competitively blocks the progesterone receptor.

Conclusion

Mifepristone is a synthetically derived steroid with significant therapeutic applications stemming from its potent antagonism of the progesterone and glucocorticoid receptors. Its molecular structure is intricately designed to achieve high binding affinity and antagonistic activity. The multi-step chemical synthesis, while complex, allows for the production of this important pharmaceutical compound. This guide provides a foundational understanding for researchers and professionals involved in the study and development of steroidal drugs.

References

- 1. [Separation and identification of impurities in mifepristone] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Estra-4,9-diene-3,17-dione synthesis - chemicalbook [chemicalbook.com]

- 3. Mifepristone | C29H35NO2 | CID 55245 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. QUANTITATIVE ANALYSIS OF RU38486 (MIFEPRISTONE) BY HPLC TRIPLE QUADRUPOLE MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CN101455671A - Mifepristone medicinal preparation and preparation method thereof - Google Patents [patents.google.com]

Pharmacokinetics and bioavailability of Mifepristone in research models.

An In-depth Technical Guide to the Pharmacokinetics and Bioavailability of Mifepristone (B1683876) in Research Models

Introduction

Mifepristone (also known as RU-486) is a synthetic steroid renowned for its potent antiprogestational and antiglucocorticoid properties. It functions as a competitive antagonist at the progesterone (B1679170) (PR) and glucocorticoid (GR) receptors.[1] These characteristics have led to its widespread use in medical termination of pregnancy and its investigation for treating conditions like Cushing's syndrome, endometriosis, and certain cancers.[2][3] For researchers, scientists, and drug development professionals, a thorough understanding of its pharmacokinetic (PK) profile—how the body absorbs, distributes, metabolizes, and excretes the drug—and its bioavailability in preclinical research models is critical for interpreting study outcomes and translating findings to human applications.

This technical guide provides a comprehensive overview of the pharmacokinetics and bioavailability of mifepristone in key research models, presenting quantitative data, detailed experimental methodologies, and visual representations of metabolic and experimental pathways.

Comparative Pharmacokinetic Profiles

The pharmacokinetic profile of mifepristone exhibits significant variability across different species, which is a crucial consideration for preclinical research. While it is absorbed effectively after oral administration in rats and monkeys, its bioavailability and elimination half-life differ substantially from humans. A primary reason for this disparity is mifepristone's high-affinity binding to the serum transport protein alpha-1-acid glycoprotein (B1211001) (AAG) in humans, a property not shared by corresponding animal species.[4] This binding limits the drug's volume of distribution and reduces its metabolic clearance rate in humans.[5][6]

Furthermore, studies in rats and beagle dogs have revealed significant sex-related differences in pharmacokinetics, with female animals showing higher plasma concentrations (Cmax) and overall exposure (AUC) than males.[7] This is attributed to a higher metabolic rate of mifepristone by hepatic microsomal enzymes in males.[7]

Table 1: Pharmacokinetic Parameters of Mifepristone in Different Species

| Parameter | Rat | Monkey | Dog (Female) | Dog (Male) | Human |

| Dose | 10 mg/kg (oral) | Not Specified | 10 mg/kg (oral) | 10 mg/kg (oral) | 20-600 mg (oral) |

| Bioavailability (%) | 39 | 15 | Not Reported | Not Reported | ~40-69[8][9] |

| Cmax (ng/mL) | Not Reported | Not Reported | ~1500 | ~1000 | Varies with dose |

| Tmax (h) | Not Reported | Not Reported | ~2 | ~2 | 1-2[8] |

| AUC (ng·h/mL) | Not Reported | Not Reported | ~12000 | ~6000 | Varies with dose |

| Half-life (t½) (h) | 4 | 15 | Not Reported | Not Reported | 20-40[9][10] |

| Clearance (L/h/kg) | 2.7 | 1.45 | Not Reported | Not Reported | 0.04[5] |

Note: Data for Dogs was estimated from graphical representations in cited literature. Human bioavailability is dose-dependent and impacted by the first-pass effect.[5][8][9]

Metabolism of Mifepristone

Mifepristone is extensively metabolized in the liver, primarily through two key pathways: N-demethylation and hydroxylation.[11] In vitro studies using human, rat, and monkey liver microsomes have demonstrated that the cytochrome P450 enzyme, specifically the CYP3A4 isoform, is largely responsible for this oxidative metabolism.[4]

The process yields several metabolites, three of which are most prominent and remain biologically active, retaining significant affinity for the progesterone and glucocorticoid receptors:[4][8][9]

The presence of these active metabolites means that the overall biological effect of mifepristone administration is a result of the combined action of the parent drug and its metabolic products.[4]

Caption: Primary metabolic pathways of Mifepristone mediated by the CYP3A4 enzyme.

Distribution and Excretion

In rat models, mifepristone has been shown to distribute into various tissues. Notably, it effectively concentrates in adipose tissue, where levels can be 40-fold higher than in serum.[12] It also crosses the blood-brain barrier and can be measured in brain tissue.[12] The primary route of elimination from the body is through feces, accounting for approximately 83% of clearance.[8]

Experimental Protocols for Pharmacokinetic Analysis

Accurate quantification of mifepristone and its metabolites in biological matrices is fundamental to pharmacokinetic studies. High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS or UPLC-MS/MS) is the predominant analytical technique due to its high sensitivity and specificity.[3][7][13]

Protocol: Quantification of Mifepristone in Plasma

1. Sample Collection and Preparation:

-

Collect whole blood samples from the research model at predetermined time points post-administration into tubes containing an anticoagulant (e.g., EDTA).

-

Centrifuge the blood samples (e.g., at 1,700 g for 10 minutes at 4°C) to separate the plasma.[9]

-

Transfer the resulting plasma to clean tubes and store at -80°C until analysis.[3]

2. Analyte Extraction (Liquid-Liquid Extraction - LLE):

-

To a small volume of plasma (e.g., 100 µL), add an internal standard (e.g., mifepristone-d3 (B1151877) or another structurally similar compound like alfaxolone) to correct for extraction variability.[13][14]

-

Add a buffering agent if necessary to adjust pH (e.g., 0.5 M ammonium (B1175870) carbonate solution to achieve pH 9).[14]

-

Add an immiscible organic solvent (e.g., 1 mL of ethyl acetate, diethyl ether, or tert-butyl-methyl ether).[2][7][14]

-

Vortex vigorously for several minutes to ensure thorough mixing and extraction of the analytes into the organic layer.

-

Centrifuge to achieve complete phase separation.

-

Carefully transfer the upper organic layer to a new tube and evaporate to dryness under a stream of nitrogen.[14]

-

Reconstitute the dried extract in a small volume of the mobile phase (e.g., 50 µL of methanol) for injection into the LC-MS/MS system.[14]

3. Quantification by LC-MS/MS:

-

Chromatographic Separation: Use a reverse-phase column (e.g., C18) for separation.[7] Employ a gradient elution method with a mobile phase typically consisting of methanol (B129727) and water, often with a formic acid additive (e.g., 0.1%) to improve ionization.[7]

-

Mass Spectrometry Detection: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.[13] Use Selected Reaction Monitoring (SRM) for quantification, monitoring specific precursor-to-product ion transitions for mifepristone, its metabolites, and the internal standard.[2]

-

Data Analysis: Construct a calibration curve using standards of known concentrations to quantify the analyte levels in the unknown samples. Pharmacokinetic parameters (Cmax, Tmax, AUC) are then calculated using non-compartmental analysis software.[7][10]

Caption: Standard experimental workflow for a mifepristone pharmacokinetic study.

Key Drug-Drug Interactions

The central role of CYP3A4 in mifepristone metabolism makes it susceptible to drug-drug interactions. Co-administration with substances that either inhibit or induce this enzyme can significantly alter mifepristone's plasma concentration and, consequently, its efficacy and safety profile.

-

CYP3A4 Inhibitors: Strong inhibitors (e.g., ketoconazole, itraconazole, ritonavir) decrease the rate of mifepristone metabolism, leading to increased plasma concentrations and prolonged exposure.[15][16]

-

CYP3A4 Inducers: Inducers (e.g., rifampin, carbamazepine, phenytoin, St. John's Wort) accelerate mifepristone metabolism, which can lower its plasma concentrations and potentially reduce its effectiveness.[16]

Conversely, due to its slow elimination, mifepristone can act as an inhibitor of CYP3A4, potentially increasing the serum concentrations of other drugs that are substrates for this enzyme, especially those with a narrow therapeutic range.[17]

Caption: Logic of CYP3A4-mediated drug interactions affecting mifepristone levels.

Conclusion

The pharmacokinetics of mifepristone in research models are complex and characterized by significant interspecies and sex-based differences. Key distinctions from the human profile, such as lower bioavailability, shorter half-life, and the absence of high-affinity AAG binding, must be carefully considered when designing preclinical studies and extrapolating data. A robust understanding of its CYP3A4-mediated metabolism and the application of validated bioanalytical methods like LC-MS/MS are essential for generating reliable and translatable results in the ongoing development and research of this multifaceted compound.

References

- 1. Mifepristone - Wikipedia [en.wikipedia.org]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. A validated HPLC-MS/MS method for the quantification of systemic mifepristone after subcutaneous application in mice - Analytical Methods (RSC Publishing) DOI:10.1039/D4AY00546E [pubs.rsc.org]

- 4. The pharmacokinetics of mifepristone in humans reveal insights into differential mechanisms of antiprogestin action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Pharmacokinetic differences of mifepristone between sexes in animals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Mifepristone: bioavailability, pharmacokinetics and use-effectiveness - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Frontiers | Pharmacokinetics and bioequivalence of two formulations of mifepristone tablets in healthy Chinese subjects under fasting conditions: a single-center, open, randomized, single-dose, double-period, two-sequence, crossover trial [frontiersin.org]

- 10. Pharmacokinetics and bioequivalence of two formulations of mifepristone tablets in healthy Chinese subjects under fasting conditions: a single-center, open, randomized, single-dose, double-period, two-sequence, crossover trial - PMC [pmc.ncbi.nlm.nih.gov]

- 11. In vitro metabolism of mifepristone (RU-486) in rat, monkey and human hepatic S9 fractions: identification of three new mifepristone metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Hepatic metabolism and distribution of mifepristone and its metabolites in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. QUANTITATIVE ANALYSIS OF RU38486 (MIFEPRISTONE) BY HPLC TRIPLE QUADRUPOLE MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Determination of Mifepristone (RU-486) and Its Metabolites in Maternal Blood Sample after Pharmacological Abortion - PMC [pmc.ncbi.nlm.nih.gov]

- 15. DailyMed - MIFEPRISTONE tablet, film coated [dailymed.nlm.nih.gov]

- 16. drugs.com [drugs.com]

- 17. accessdata.fda.gov [accessdata.fda.gov]

The Genesis of a Revolutionary Molecule: A Technical History of Mifepristone (RU-486)

An In-depth Guide for Researchers and Drug Development Professionals

Introduction

Mifepristone (B1683876), initially known by its laboratory code RU-486, represents a landmark achievement in steroid chemistry and reproductive health. Its discovery stemmed from a strategic quest for glucocorticoid receptor antagonists, yet its potent antiprogestogenic properties ultimately defined its primary clinical application. This technical guide provides a comprehensive overview of the discovery, developmental history, mechanism of action, and pivotal experimental data that charted the course of Mifepristone from a laboratory curiosity to a globally recognized essential medicine.

Discovery and Synthesis: A Serendipitous Finding

The story of Mifepristone began in the late 1970s at the French pharmaceutical company Roussel-Uclaf. A research program led by chemist Georges Teutsch was focused on synthesizing compounds with antiglucocorticoid activity.[1] The primary goal was to develop a treatment for conditions associated with excess cortisol.

In April 1980, Teutsch and his team synthesized the 38,486th compound in this project, designated RU-38486, later shortened to RU-486.[1] The synthesis involved a multi-step process starting from a steroid precursor.

Chemical Synthesis Protocol

The synthesis of Mifepristone is a complex process involving several key steps. While various modifications exist, a general pathway is outlined below.

Experimental Protocol: Synthesis of Mifepristone (RU-486)

-

Starting Material: The synthesis typically begins with a steroid nucleus, such as a derivative of estrone.

-

Protection of Ketone Group: The 3-keto group of the steroid is selectively protected to prevent it from reacting in subsequent steps.

-

Epoxidation: An epoxide is introduced at the 5α,10α position of the steroid ring.

-

Grignard Reaction: A Grignard reagent containing the p-(dimethylamino)phenyl group is reacted with the steroid intermediate. This reaction opens the epoxide ring and introduces the characteristic bulky side chain at the 11β position.

-

Introduction of the Propynyl Group: A 1-propynyl group is added at the 17α position.

-

Deprotection and Dehydration: The protecting group at the 3-position is removed, and a double bond is reintroduced at the C4-C5 and C9-C10 positions through dehydration, yielding the final Mifepristone molecule.[2][3]

Unveiling the Dual Antagonism: Mechanism of Action

Initial testing of RU-486 confirmed its antiglucocorticoid properties. However, the pivotal discovery was its high-affinity binding to the progesterone (B1679170) receptor (PR), where it acts as a potent antagonist.[4] This dual antagonism of the progesterone and glucocorticoid receptors is central to its pharmacological profile.

Mifepristone's mechanism of action is primarily as a competitive antagonist at the progesterone and glucocorticoid receptors.[1][5] It binds with high affinity to these intracellular receptors, preventing the natural hormones from binding and initiating their downstream signaling cascades.

Progesterone Receptor Antagonism

Progesterone is essential for establishing and maintaining pregnancy. It promotes the development of a receptive endometrium for implantation and maintains uterine quiescence during pregnancy. By blocking the progesterone receptor, Mifepristone induces a series of events that lead to the termination of pregnancy:

-

Endometrial Degradation: It causes the breakdown of the decidua, the specialized lining of the uterus during pregnancy.[1]

-

Cervical Ripening: It promotes softening and dilation of the cervix.[1]

-

Increased Uterine Contractility: It increases the sensitivity of the myometrium to prostaglandins, leading to uterine contractions.[1]

Glucocorticoid Receptor Antagonism

At higher doses, Mifepristone also acts as a potent antagonist of the glucocorticoid receptor (GR).[5] This property is utilized in the treatment of Cushing's syndrome, a condition characterized by excessive cortisol levels. By blocking the GR, Mifepristone can mitigate the effects of hypercortisolism.[5]

Pharmacological Profile: Quantitative Data

The efficacy of Mifepristone is underpinned by its strong binding affinity for its target receptors and its pharmacokinetic properties.

Receptor Binding Affinity

Mifepristone exhibits a high binding affinity for both the progesterone and glucocorticoid receptors, significantly greater than the endogenous hormones.

| Receptor | Ligand | Relative Binding Affinity | IC50 (nM) |

| Progesterone Receptor (PR) | Progesterone | 1 | - |

| Mifepristone | >2x that of progesterone | 0.025 | |

| Glucocorticoid Receptor (GR) | Dexamethasone | 1 | - |

| Mifepristone | >3x that of dexamethasone | 2.2 | |

| Cortisol | <1 | - | |

| Mifepristone | >10x that of cortisol | - | |

| Androgen Receptor (AR) | Testosterone | 1 | - |

| Mifepristone | <0.33x that of testosterone | 10 |

Data compiled from multiple sources.[6]

Pharmacokinetics

The pharmacokinetic profile of Mifepristone is characterized by rapid absorption and a long elimination half-life.

| Pharmacokinetic Parameter | Value |

| Absorption | Rapidly absorbed |

| Time to Peak Plasma Concentration (Tmax) | 1-2 hours |

| Bioavailability | Approximately 69% |

| Protein Binding | Highly bound to albumin and alpha-1-acid glycoprotein (B1211001) (>98%) |

| Metabolism | Extensively metabolized in the liver, primarily by CYP3A4 |

| Elimination Half-life | 18-90 hours (complex, includes active metabolites) |

| Excretion | Primarily via feces (~90%) |

Data compiled from multiple sources.[1][7][8][9]

Clinical Development: From Laboratory to Clinic

The recognition of RU-486's potent antiprogestogenic effects led to the initiation of clinical trials to evaluate its potential as a medical abortifacient.

Early Clinical Trials

The first clinical trial of Mifepristone for medical abortion was conducted in 1982 by Dr. Walter Herrmann at the University of Geneva, under the guidance of Dr. Étienne-Émile Baulieu, a consultant for Roussel-Uclaf.

Experimental Protocol: First Clinical Trial of Mifepristone (1982)

-

Objective: To assess the efficacy and safety of Mifepristone for the termination of early pregnancy.

-

Study Design: Open-label, non-comparative trial.

-

Participants: 11 women with pregnancies of up to 49 days of gestation.

-

Intervention: A single oral dose of Mifepristone.

-

Primary Outcome: Complete abortion, defined as the expulsion of the products of conception without the need for surgical intervention.

-

Results: The trial demonstrated a high success rate in inducing abortion.

Subsequent, larger clinical trials confirmed these initial findings and established the optimal dosage and a more effective regimen that included the co-administration of a prostaglandin (B15479496) analogue, such as misoprostol (B33685), to enhance uterine contractions and ensure complete expulsion.[10][11]

Efficacy and Safety in Clinical Trials

Numerous large-scale clinical trials have established the high efficacy and safety profile of Mifepristone in combination with a prostaglandin for medical abortion.

| Study/Regimen | Gestation Age | Mifepristone Dose | Misoprostol Dose & Route | Success Rate (%) | Key Side Effects |

| French Pivotal Trials[10] | ≤ 49 days | 600 mg | 400 µg oral | 95.4 | Bleeding, cramping, nausea |

| U.S. Pivotal Trials[10] | ≤ 63 days | 600 mg | 400 µg oral | 92-95 | Bleeding, cramping, nausea, vomiting |

| Evidence-Based Regimen[12] | ≤ 63 days | 200 mg | 800 µg buccal | 97.7 | Bleeding, cramping |

| WHO-Sponsored Trials[10] | ≤ 56 days | 600 mg | 400 µg oral | 84-95 | Bleeding, cramping |

Conclusion

The discovery and development of Mifepristone is a testament to the power of targeted pharmaceutical research, which can lead to unexpected and transformative therapeutic applications. From its origins as a potential antiglucocorticoid, its potent antiprogestogenic activity has established it as a cornerstone of modern reproductive healthcare. The extensive body of research, from its initial synthesis to large-scale clinical trials, has unequivocally demonstrated its efficacy and safety. For researchers and drug development professionals, the history of Mifepristone serves as a compelling case study in steroid pharmacology, receptor antagonism, and the translation of basic science into a medication with profound societal impact.

References

- 1. droracle.ai [droracle.ai]

- 2. Synthesis of RU-486 [chm.bris.ac.uk]

- 3. scispace.com [scispace.com]

- 4. RU486 (mifepristone): mechanisms of action and clinical uses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mifepristone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Mifepristone - Wikipedia [en.wikipedia.org]

- 7. The pharmacokinetics of mifepristone in humans reveal insights into differential mechanisms of antiprogestin action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Clinical pharmacokinetics of mifepristone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. accessdata.fda.gov [accessdata.fda.gov]

- 11. Medical termination of early pregnancy with mifepristone (RU 486) followed by a prostaglandin analogue. Study in 16,369 women - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Efficacy and safety of medical abortion using mifepristone and buccal misoprostol through 63 days - PMC [pmc.ncbi.nlm.nih.gov]

Mifepristone's affinity for glucocorticoid and androgen receptors.

An In-depth Technical Guide on Mifepristone's Affinity for Glucocorticoid and Androgen Receptors

Introduction

Mifepristone (B1683876) (RU-486) is a synthetic steroid with potent antagonistic properties for both the progesterone (B1679170) and glucocorticoid receptors. This technical guide provides a detailed examination of mifepristone's interaction with glucocorticoid (GR) and androgen receptors (AR), presenting quantitative binding affinity data, outlining the experimental protocols used for these determinations, and visualizing the relevant signaling pathways and experimental workflows. This document is intended for researchers, scientists, and professionals in the field of drug development.

Binding Affinity and Antagonist Potency of Mifepristone

Mifepristone exhibits a high binding affinity for the glucocorticoid receptor, surpassing that of the endogenous ligand, dexamethasone. Its affinity for the androgen receptor is comparatively lower but still significant. The antagonist nature of mifepristone at these receptors prevents the conformational changes required for transcriptional activation, thereby inhibiting the biological effects of glucocorticoids and androgens.

Quantitative Binding Affinity Data

The following table summarizes the relative binding affinities (RBA) of mifepristone for the human glucocorticoid and androgen receptors as determined by competitive binding assays.

| Receptor | Ligand | Relative Binding Affinity (%) |

| Glucocorticoid Receptor (GR) | Dexamethasone | 100 |

| Mifepristone | 300 | |

| Androgen Receptor (AR) | Dihydrotestosterone (B1667394) (DHT) | 100 |

| Mifepristone | 10 |

Data compiled from various in vitro studies.

In Vitro Antagonist Activity

The antagonist activity of mifepristone was quantified using a mouse mammary tumor virus (MMTV) promoter-driven reporter gene assay in CV-1 cells. The concentration of mifepristone required to inhibit 50% of the maximal response (IC50) to the respective agonists (dexamethasone for GR and dihydrotestosterone for AR) is presented below.

| Receptor | Agonist | Mifepristone IC50 (nM) |

| Glucocorticoid Receptor (GR) | Dexamethasone (3 nM) | 0.4 |

| Androgen Receptor (AR) | Dihydrotestosterone (0.3 nM) | 10 |

Experimental Protocols

The following sections detail the methodologies employed to determine the binding affinity and antagonist activity of mifepristone.

Competitive Binding Assay

This assay quantifies the ability of a test compound (mifepristone) to compete with a radiolabeled ligand for binding to the target receptor.

Materials:

-

Receptor source: Cytosol from human breast cancer cells (T47D) for GR and prostate cancer cells (LNCaP) for AR.

-

Radiolabeled ligand: [3H]-dexamethasone for GR and [3H]-dihydrotestosterone for AR.

-

Unlabeled competitor: Dexamethasone, dihydrotestosterone, and mifepristone.

-

Assay buffer: Tris-HCl buffer with protease inhibitors.

-

Scintillation fluid and counter.

Procedure:

-

Prepare receptor-containing cytosol by homogenizing cells in assay buffer and centrifuging to remove cellular debris.

-

Incubate a fixed concentration of the radiolabeled ligand with the cytosol in the presence of increasing concentrations of the unlabeled competitor (mifepristone or reference compound) for 2 hours at 4°C.

-

Separate bound from unbound radioligand using a hydroxylapatite assay.

-

Quantify the amount of bound radioligand by liquid scintillation counting.

-

Calculate the concentration of the competitor that inhibits 50% of the specific binding of the radiolabeled ligand (IC50).

-

Determine the relative binding affinity (RBA) by comparing the IC50 of mifepristone to that of the reference compound.

MMTV Reporter Gene Assay

This cell-based assay measures the functional consequence of mifepristone binding to GR and AR by quantifying its ability to inhibit agonist-induced gene expression.

Materials:

-

Cell line: CV-1 (monkey kidney fibroblast) cells.

-

Expression vectors: Plasmids encoding the human GR or AR.

-

Reporter vector: Plasmid containing the MMTV promoter upstream of a luciferase reporter gene.

-

Transfection reagent.

-

Agonists: Dexamethasone and dihydrotestosterone.

-

Antagonist: Mifepristone.

-

Luciferase assay reagent and luminometer.

Procedure:

-

Co-transfect CV-1 cells with the appropriate receptor expression vector and the MMTV-luciferase reporter vector.

-

After 24 hours, treat the cells with a fixed concentration of the agonist (dexamethasone or DHT) in the presence of increasing concentrations of mifepristone.

-

Incubate the cells for an additional 24 hours.

-

Lyse the cells and measure luciferase activity using a luminometer.

-

Plot the luciferase activity against the concentration of mifepristone to determine the IC50 value.

Signaling Pathways and Experimental Workflow Visualizations

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and the general workflow of the experiments described.

Caption: Glucocorticoid Receptor (GR) Signaling Pathway and Mifepristone Antagonism.

Caption: Androgen Receptor (AR) Signaling Pathway and Mifepristone Antagonism.

Caption: General Experimental Workflow for Receptor Affinity and Antagonist Activity.

Conclusion

Mifepristone is a potent antagonist of the glucocorticoid receptor and a weaker antagonist of the androgen receptor. The high-affinity binding to the GR makes it a valuable tool for studying glucocorticoid-mediated processes and a potential therapeutic agent for conditions associated with glucocorticoid excess. Its antiandrogenic properties, while less pronounced, contribute to its overall pharmacological profile. The experimental methodologies outlined in this guide provide a robust framework for characterizing the interaction of compounds with steroid hormone receptors, which is crucial for the development of new and more specific receptor modulators.

The Cellular and Molecular Impact of Mifepristone: A Technical Guide to its Effects on Signaling Pathways

For Immediate Release

This technical guide provides an in-depth analysis of the cellular and molecular effects of Mifepristone (B1683876) (RU-486), a synthetic steroid known for its potent antagonism of the progesterone (B1679170) (PR) and glucocorticoid (GR) receptors.[1][2] This document, intended for researchers, scientists, and drug development professionals, details Mifepristone's mechanism of action on key signaling pathways, supported by quantitative data, detailed experimental protocols, and visual representations of the molecular cascades involved.

Executive Summary

Mifepristone's primary pharmacological action is the competitive blockade of PR and GR, leading to a cascade of downstream cellular events.[1] Beyond its well-established role in reproductive health, Mifepristone exhibits significant anti-proliferative and pro-apoptotic effects in various cancer cell lines. These effects are not solely dependent on its anti-hormonal activity but also involve the modulation of critical intracellular signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) and the Phosphoinositide 3-kinase (PI3K)/Akt pathways. This guide will dissect these interactions, providing a comprehensive overview of the current understanding of Mifepristone's molecular footprint.

Quantitative Data on Mifepristone's Biological Activity

The biological activity of Mifepristone has been quantified through various in vitro studies. Its binding affinity to steroid receptors and its efficacy in inhibiting cell proliferation are summarized below.

Receptor Binding Affinity

Mifepristone exhibits a high binding affinity for both the progesterone and glucocorticoid receptors, significantly greater than the endogenous hormones.[3]

| Receptor | Relative Binding Affinity | Notes |

| Progesterone Receptor (PR) | Higher than progesterone | Acts as a silent antagonist.[3] |

| Glucocorticoid Receptor (GR) | Higher than dexamethasone | Exhibits a higher affinity for the GR-II subtype than the GR-I subtype.[4][5] |

| Androgen Receptor (AR) | Low | Approximately 9% of the affinity of testosterone (B1683101) in rat ovary.[6] |

In Vitro Anti-proliferative Activity (IC50)

The half-maximal inhibitory concentration (IC50) of Mifepristone has been determined in a variety of cancer cell lines, demonstrating its broad anti-proliferative potential.

| Cell Line | Cancer Type | IC50 (µM) | Incubation Time | Reference(s) |

| HEC-1-A | Endometrial Cancer | ~37.3 (16 µg/ml) | 72 hours | [4] |

| Ishikawa | Endometrial Cancer | ~44.2 (19 µg/ml) | 72 hours | [4] |

| KLE | Endometrial Cancer | > 11.6 (5 µg/ml) | Not Specified | [7] |

| RL95-2 | Endometrial Cancer | < 11.6 (5 µg/ml) | Not Specified | [7] |

| SK-OV-3 | Ovarian Cancer | 6.25 | 3 days | [8][9] |

| OV2008 | Ovarian Cancer | 6.91 | 3 days | [8][9] |

| HeLa/MMC | Cervical Cancer | > 23.3 (10 µg/ml) | 72 hours | [10] |

| HeLa | Cervical Cancer | > 46.6 (20 µg/ml) | 72 hours | [10] |

| U87MG | Glioblastoma | 18.2 | 72 hours | [11] |

| IOMM-Lee | Meningioma | 11.5 | 72 hours | [11] |

| MCF-7 | Breast Cancer (ER+) | 13.9 | 72 hours | [11] |

| MDA-MB-231 | Breast Cancer (TNBC) | 16.8 | 72 hours | [11] |

| LNCaP | Prostate Cancer | 14.9 | 72 hours | [11] |

| PC-3 | Prostate Cancer | 17.1 | 72 hours | [11] |

| SAOS-2 | Osteosarcoma | 15.6 | 72 hours | [11] |

Core Signaling Pathways Modulated by Mifepristone

Mifepristone's cellular effects are orchestrated through its interaction with multiple signaling pathways. The primary antagonism of PR and GR initiates a series of events that culminate in altered gene expression and cellular behavior. Furthermore, Mifepristone influences other key signaling cascades, contributing to its diverse biological activities.

Progesterone and Glucocorticoid Receptor Signaling

As a potent antagonist, Mifepristone binds to the intracellular PR and GR. This binding prevents the receptors from adopting an active conformation, thereby inhibiting the recruitment of coactivators and subsequent transcription of target genes.[12] This blockade is the primary mechanism behind its anti-progestogenic and anti-glucocorticoid effects.

MAPK/ERK Signaling Pathway

Mifepristone has been shown to modulate the MAPK/ERK pathway, a critical regulator of cell proliferation, differentiation, and survival. In several cell types, Mifepristone treatment leads to a time-dependent activation of ERK.[6] However, in other contexts, particularly in cancer cells, it can suppress ERK phosphorylation.[13] This suggests a cell-type-specific effect. For instance, in uterine natural killer cells, Mifepristone increases ERK1/2 phosphorylation, an effect that is reversible by cortisol.[14] Conversely, in uterine leiomyoma cells, Mifepristone decreases the phosphorylation of ERK1/2.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is another crucial signaling cascade involved in cell survival, growth, and proliferation that is affected by Mifepristone. In several cancer cell lines, Mifepristone has been shown to inhibit the phosphorylation of Akt in a dose-dependent manner.[15][16] This inhibition of Akt activation is a key mechanism through which Mifepristone exerts its anti-proliferative and pro-apoptotic effects. For instance, in endometrial cancer cells, Mifepristone's inhibitory effect is associated with the suppression of both FAK and PI3K/Akt signaling.[17]

Effects on Gene Expression

Mifepristone's antagonism of PR and GR, coupled with its modulation of other signaling pathways, leads to significant changes in gene expression. These alterations underpin many of its cellular effects.

Regulation of Apoptosis-Related Genes

Mifepristone has been shown to induce apoptosis in various cancer cell lines by modulating the expression of key apoptosis-related genes. For example, in endometrial cancer cells, Mifepristone treatment leads to a decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax.[7]

Modulation of Cell Cycle Regulators

The anti-proliferative effects of Mifepristone are also mediated by its influence on cell cycle regulatory proteins. Studies have shown that Mifepristone can up-regulate the expression of cyclin-dependent kinase (CDK) inhibitors like p21 and p27, leading to cell cycle arrest, typically at the G1/S transition.[8][9]

Impact on Other Key Genes

Mifepristone has also been found to regulate the expression of other genes involved in cellular processes. For instance, it can down-regulate the expression of KLF5, a transcription factor that promotes cell proliferation and survival in triple-negative breast cancer.[18] In ovarian cancer cells, Mifepristone upregulates miR-127-3p, which in turn downregulates VAMP2 and subsequently PD-L1, inhibiting tumor progression.[19]

Detailed Experimental Protocols

This section provides an overview of the methodologies commonly employed to investigate the cellular and molecular effects of Mifepristone.

Cell Viability and Proliferation Assay (MTT Assay)

The MTT assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

-

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.

-

General Protocol:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of Mifepristone (e.g., 0.1 to 100 µM) and a vehicle control (DMSO) for a specified duration (e.g., 24, 48, or 72 hours).[17][20][21][22]

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

-

Western Blot Analysis for Signaling Protein Phosphorylation

Western blotting is used to detect specific proteins in a sample and to assess their expression levels and phosphorylation status.

-

Principle: Proteins are separated by size via gel electrophoresis, transferred to a membrane, and then probed with specific antibodies.

-

General Protocol for p-ERK and p-Akt:

-

Culture cells to 70-80% confluency and then treat with Mifepristone at desired concentrations (e.g., 1-50 µM) for various time points (e.g., 0, 15, 30, 60 minutes).[15][23]

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against p-ERK, total ERK, p-Akt, and total Akt overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.

-

Quantify band intensities and normalize the phosphorylated protein levels to the total protein levels.

-

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay is used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer leaflet of the plasma membrane and can be detected by fluorescently labeled Annexin V. Propidium iodide (PI) is a fluorescent nuclear stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.[24][25]

-

General Protocol:

-

Treat cells with Mifepristone at various concentrations for a specified time (e.g., 24 or 48 hours).

-

Harvest the cells (including any floating cells in the medium) and wash with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and PI to the cell suspension.[26]

-

Incubate the cells in the dark for 15 minutes at room temperature.

-

Analyze the stained cells by flow cytometry.

-

Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).

-

Conclusion

Mifepristone's cellular and molecular effects extend beyond its primary antagonism of the progesterone and glucocorticoid receptors. Its ability to modulate key signaling pathways such as MAPK/ERK and PI3K/Akt highlights its potential as a multi-faceted therapeutic agent, particularly in oncology. This guide provides a foundational understanding of these mechanisms, supported by quantitative data and established experimental protocols, to aid researchers in further exploring the therapeutic applications of Mifepristone. The provided visualizations of signaling pathways and experimental workflows offer a clear and concise reference for laboratory investigation. Further research is warranted to fully elucidate the context-dependent nature of Mifepristone's effects on these signaling cascades and to identify novel therapeutic strategies.

References

- 1. Mifepristone attenuates human chorionic gonadotropin-induced extracellular signal-regulated kinase 1/2 phosphorylation, cyclooxygenase-2, and prostaglandin E2 production in human granulosa luteal cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mifepristone Increases the Cytotoxicity of Uterine Natural Killer Cells by Acting as a Glucocorticoid Antagonist via ERK Activation | PLOS One [journals.plos.org]

- 3. Mifepristone | Progesterone Receptors | Tocris Bioscience [tocris.com]

- 4. Mifepristone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Clinical Utility of Mifepristone: Apprising the Expanding Horizons - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mifepristone | CAS:84371-65-3 | Progesterone receptor antagonist | High Purity | Manufacturer BioCrick [biocrick.com]

- 7. Inhibition of endometrial cancer cell lines by mifepristone (RU 486) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Mifepristone increases AQP1 mRNA expression, angiogenesis, and cell permeability through the ERK MAPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Mifepristone Inhibits Ovarian Cancer Cancer Cell Growth In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 10. geneticsmr.org [geneticsmr.org]

- 11. researchgate.net [researchgate.net]

- 12. Mifepristone Increases the Cytotoxicity of Uterine Natural Killer Cells by Acting as a Glucocorticoid Antagonist via ERK Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Mifepristone inhibits IGF-1 signaling pathway in the treatment of uterine leiomyomas - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synergistic Lethality of Mifepristone and LY294002 in Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Mifepristone inhibits proliferation, migration and invasion of HUUA cells and promotes its apoptosis by regulation of FAK and PI3K/AKT signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Mifepristone Suppresses Basal Triple-Negative Breast Cancer Stem Cells by Down-regulating KLF5 Expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Mifepristone inhibited tumor progression by disrupting the stability of PD-L1 by miR-127-3p/VAMP2 in ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 21. Direct Effects of Mifepristone on Mice Embryogenesis: An In Vitro Evaluation by Single-Embryo RNA Sequencing Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 22. iris.unina.it [iris.unina.it]

- 23. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 25. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 26. Western Blot Protocol | R&D Systems Quality Control: R&D Systems [rndsystems.com]

In-depth literature review of Mifepristone's non-clinical applications.

A Technical Guide to the Non-Clinical Applications of Mifepristone (B1683876)

Abstract: Mifepristone (RU-486) is a synthetic steroid primarily recognized for its potent antagonism of progesterone (B1679170) and glucocorticoid receptors. While its clinical applications in medical termination of pregnancy and management of Cushing's syndrome are well-established, a substantial body of non-clinical research has unveiled its therapeutic potential across a spectrum of other diseases.[1][2] This technical guide provides an in-depth review of the non-clinical, preclinical, and mechanistic studies of mifepristone, with a primary focus on its applications in oncology, neurology, and endocrinology. We consolidate quantitative data from key in vitro and in vivo studies, detail significant experimental protocols, and illustrate the underlying molecular pathways and workflows. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of mifepristone's pleiotropic effects beyond its current clinical scope.

Introduction to Mifepristone

Mifepristone is a synthetic steroid that functions as a competitive antagonist at the progesterone receptor (PR) and, at higher doses, the glucocorticoid receptor (GR).[2][3] Its high affinity for these receptors blocks the action of endogenous progesterone and cortisol, forming the basis of its primary clinical uses.[1][2] However, non-clinical investigations have revealed that mifepristone's cellular effects are multifaceted, often extending beyond simple receptor antagonism and involving the modulation of critical signaling pathways, cell cycle regulation, and even the reversal of drug resistance. These findings have spurred research into its utility as an anti-neoplastic, neuroprotective, and endocrine-modulating agent.

Oncological Applications

Mifepristone has demonstrated significant antiproliferative effects across a wide range of cancer types, including those of both reproductive and non-reproductive origin.[4] Its efficacy appears to be mediated through several distinct mechanisms.

Mechanisms of Anti-Neoplastic Action

2.1.1. Cell Cycle Regulation A primary mechanism of mifepristone's anti-cancer effect is the induction of cell cycle arrest, typically at the G1/S transition phase.[5][6] This cytostatic effect prevents cancer cells from entering the DNA synthesis (S) phase, thereby inhibiting proliferation.[5] The arrest is achieved by modulating key cell cycle proteins: mifepristone up-regulates the cyclin-dependent kinase (cdk) inhibitors p21cip1 and p27kip1, which in turn inhibit the activity of the Cdk2/cyclin E complex.[5][6][7] This leads to reduced phosphorylation of the retinoblastoma protein and subsequent downregulation of the E2F1 transcription factor, a critical promoter of S-phase entry genes.[5][6]

References

- 1. What is the mechanism of Mifepristone? [synapse.patsnap.com]

- 2. Mifepristone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Mifepristone: from the public eye to the reproductive endocrinology and infertility specialists’ eye - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antiprogestin mifepristone inhibits the growth of cancer cells of reproductive and non-reproductive origin regardless of progesterone receptor expression - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mifepristone Inhibits Ovarian Cancer Cancer Cell Growth In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. aacrjournals.org [aacrjournals.org]

A Technical Guide to Mifepristone: Chemical Properties and Stability for Laboratory Applications

Introduction: Mifepristone (B1683876), also known by its developmental code RU-486, is a synthetic steroid that functions as a potent antagonist for both progesterone (B1679170) and glucocorticoid receptors.[1][2] Chemically, it is a substituted 19-nor steroid, classified as a 3-oxo-Delta(4) steroid, an acetylenic compound, and a tertiary amino compound.[1][3] Its primary clinical applications include medical termination of pregnancy in combination with a prostaglandin (B15479496) analog and management of hyperglycemia in patients with Cushing syndrome.[2] For researchers, scientists, and drug development professionals, a thorough understanding of its chemical properties and stability is paramount for ensuring the accuracy, reproducibility, and safety of laboratory work. This guide provides an in-depth overview of mifepristone's core characteristics, stability profile, and relevant experimental protocols.

Core Chemical and Physical Properties

Mifepristone is a yellow crystalline powder.[4][5] Its fundamental chemical and physical properties are summarized in the tables below, providing essential data for handling, formulation, and experimental design.

Table 1: General Chemical Properties of Mifepristone

| Property | Value | Source(s) |

| Molecular Formula | C₂₉H₃₅NO₂ | [1][5] |

| Molecular Weight | 429.6 g/mol | [1][4][5] |

| IUPAC Name | (8S,11R,13S,14S,17S)-11-[4-(dimethylamino)phenyl]-17-hydroxy-13-methyl-17-prop-1-ynyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one | [1] |

| CAS Number | 84371-65-3 | [1] |

| Melting Point | 191-196 °C | [1][4][5] |

| pKa (Strongest Basic) | 4.89 | [6] |

| Appearance | Yellow powder / Crystalline solid | [4][5][7] |

Table 2: Solubility Profile of Mifepristone

| Solvent | Solubility Description | Quantitative Value (approx.) | Source(s) |

| Methanol | Very Soluble | - | [1][4][5] |

| Chloroform | Very Soluble | - | [1][4][5] |

| Acetone | Very Soluble | - | [1][4][5] |

| Ethanol (B145695) | Soluble | 20 mg/mL; 50 mg/mL (with heat) | [7] |

| DMSO | Soluble | ≥ 59 mg/mL | [8] |

| Dimethylformamide (DMF) | Soluble | 30 mg/mL | [7] |

| Water | Poorly Soluble | 5.0 mg/L | [1] |

| Hexane | Poorly Soluble | - | [1][4][5] |

| Isopropyl Ether | Poorly Soluble | - | [1][4][5] |

| Aqueous Buffer (DMF:PBS 1:4, pH 7.2) | Sparingly Soluble | 0.2 mg/mL | [7] |

Stability and Storage Recommendations

The stability of mifepristone is critical for its effective use in research. As a solid, it is relatively stable, but its stability in solution is highly dependent on the solvent and storage conditions.

-

Solid State Stability : When stored as a crystalline solid at -20°C, mifepristone is stable for at least four years.[7]

-

Solution Stability : Stock solutions prepared in organic solvents such as DMSO or ethanol may be stored at -20°C for up to three months.[3] It is not recommended to store aqueous solutions for more than one day due to the compound's poor aqueous solubility and potential for degradation.[7] Short-term stability studies have shown that mifepristone and its primary metabolites are stable in biological matrices (human blood) for at least 48 hours when stored at 5°C.[9]

-

Forced Degradation : Mifepristone is susceptible to degradation under forced conditions. Studies have shown that it degrades under acidic, basic, oxidative, thermal, and photolytic stress.[10] The primary degradation product identified is often its active N-monodemethylated metabolite.[11][12] This susceptibility underscores the need for controlled laboratory conditions and the use of stability-indicating analytical methods.

Table 3: Recommended Storage Conditions for Mifepristone

| Form | Storage Temperature | Duration | Source(s) |

| Solid (Powder) | -20°C | ≥ 4 years | [7] |

| Stock Solution (in DMSO or Ethanol) | -20°C | Up to 3 months | [3] |

| Aqueous Solution | 2-8°C | ≤ 24 hours | [7] |

Key Signaling Pathways

Mifepristone exerts its biological effects primarily by modulating steroid hormone receptor signaling pathways.

3.1. Progesterone and Glucocorticoid Receptor Antagonism

The principal mechanism of action for mifepristone is its competitive antagonism of the progesterone receptor (PR) and, at higher doses, the glucocorticoid receptor (GR).[1][2][13] It binds with high affinity to these intracellular receptors, preventing the natural hormones (progesterone and cortisol) from binding and initiating the conformational changes required for gene transcription.[13] This blockade of progesterone's effects leads to the breakdown of the uterine lining (decidua), cervical softening, and an increase in myometrial sensitivity to prostaglandins.[1][13]

References

- 1. Mifepristone | C29H35NO2 | CID 55245 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Mifepristone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Mifepristone | 84371-65-3 [chemicalbook.com]

- 4. accessdata.fda.gov [accessdata.fda.gov]

- 5. MIFEPREX (mifepristone) Tablets Label [accessdata.fda.gov]

- 6. Human Metabolome Database: Showing metabocard for Mifepristone (HMDB0014972) [hmdb.ca]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. Mifepristone | CAS:84371-65-3 | Progesterone receptor antagonist | High Purity | Manufacturer BioCrick [biocrick.com]

- 9. Determination of Mifepristone (RU-486) and Its Metabolites in Maternal Blood Sample after Pharmacological Abortion - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. droracle.ai [droracle.ai]

Unveiling the Glucocorticoid Receptor Antagonism of Mifepristone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mifepristone (B1683876) (also known as RU-486) is a synthetic steroid renowned for its potent antiprogestational and antiglucocorticoid activities. While its use as an abortifacient is widely recognized, its profound effects on the glucocorticoid system hold significant therapeutic potential and have been a subject of intensive research. This technical guide delves into the foundational research that elucidated the antiglucocorticoid properties of Mifepristone, providing a comprehensive overview of its mechanism of action, quantitative binding kinetics, and the seminal experimental methodologies used to characterize its function.

Historically, the investigation into compounds that could block glucocorticoid receptors led to the discovery of Mifepristone's dual activities.[1] Its ability to competitively antagonize the glucocorticoid receptor (GR) has paved the way for its clinical application in managing conditions of glucocorticoid excess, such as Cushing's syndrome, and continues to be an area of active investigation for other pathologies.[2][3][4]

This document serves as a detailed resource for researchers and drug development professionals, summarizing key quantitative data, outlining experimental protocols, and visualizing the molecular interactions and experimental workflows that form the basis of our understanding of Mifepristone's antiglucocorticoid action.

Quantitative Analysis of Mifepristone's Interaction with the Glucocorticoid Receptor

The affinity of Mifepristone for the glucocorticoid receptor is a cornerstone of its antagonist activity. Foundational studies have quantified this interaction, demonstrating its high-affinity binding which is comparable to, and in some cases exceeds, that of potent glucocorticoid agonists like dexamethasone (B1670325).

| Parameter | Value | Species/System | Reference |

| IC50 | 2.6 nM | Glucocorticoid Receptor | [5] |

| Ki | 1.2 nM | Glucocorticoid Receptor | [6] |

| Kd | 0.4 nM | Glucocorticoid Receptor | [7] |

| Relative Binding Affinity (vs. Dexamethasone) | 344.41 ± 57.41% | Rat Liver Glucocorticoid Receptor | [1] |

| Relative Binding Affinity (vs. Dexamethasone) | ~300% | Rat Hepatoma Tissue Culture (HTC) cells | [8] |

| In Vivo Antagonism | Dose of Mifepristone | Effect | Species/System | Reference |

| Inhibition of Dexamethasone-induced Hepatic Tryptophan Oxygenase (TO) and Tyrosine Aminotransferase (TAT) | 5 mg/kg | 50% inhibition of the effect of 0.01 mg/kg dexamethasone | Adrenalectomized rats | [8] |

| Blockade of Dexamethasone-induced Muscle Atrophy | Not specified | Significant blockade of muscle and body weight loss | Rat | [9] |

Core Experimental Protocols

The characterization of Mifepristone's antiglucocorticoid properties relied on a series of key in vitro and in vivo experiments. The following sections detail the methodologies of these foundational assays.

Radioligand Binding Assay for Glucocorticoid Receptor

This assay is fundamental for determining the binding affinity of Mifepristone to the glucocorticoid receptor.

Objective: To quantify the affinity (Ki or IC50) of Mifepristone for the glucocorticoid receptor by measuring its ability to compete with a radiolabeled glucocorticoid agonist (e.g., [3H]-dexamethasone).

Methodology:

-

Preparation of Cytosol:

-

Liver tissue from adrenalectomized rats is homogenized in a cold buffer (e.g., Tris-HCl with EDTA and molybdate) to stabilize the receptors.

-

The homogenate is centrifuged at high speed (e.g., 105,000 x g) to obtain the cytosol fraction containing the soluble glucocorticoid receptors.

-

-

Competitive Binding:

-

A constant concentration of radiolabeled dexamethasone ([3H]-dexamethasone) is incubated with aliquots of the cytosol.

-

Increasing concentrations of unlabeled Mifepristone (or dexamethasone for a standard curve) are added to compete for binding to the GR.

-

Non-specific binding is determined by adding a large excess of unlabeled dexamethasone to a set of tubes.

-

-

Separation of Bound and Free Ligand:

-

After incubation to reach equilibrium, the bound radioligand is separated from the free radioligand. A common method is dextran-coated charcoal adsorption, where the charcoal binds the free [3H]-dexamethasone, and subsequent centrifugation pellets the charcoal, leaving the receptor-bound radioligand in the supernatant.

-

-

Quantification:

-

The radioactivity in the supernatant is measured using liquid scintillation counting.

-

The data is then analyzed to calculate the IC50 value of Mifepristone, which is the concentration required to inhibit 50% of the specific binding of [3H]-dexamethasone. The Ki (inhibition constant) can be derived from the IC50 value.

-

Dexamethasone-Induced Tyrosine Aminotransferase (TAT) Inhibition Assay

This functional assay assesses the ability of Mifepristone to antagonize a glucocorticoid-mediated biological response in vitro.

Objective: To determine the functional antagonist activity of Mifepristone by measuring its ability to inhibit the dexamethasone-induced synthesis of the enzyme tyrosine aminotransferase (TAT) in cultured cells.

Methodology:

-

Cell Culture:

-

Rat hepatoma tissue culture (HTC) cells, which express functional glucocorticoid receptors and exhibit a robust TAT induction in response to glucocorticoids, are cultured in appropriate media.

-

-

Treatment:

-

Cells are pre-incubated with varying concentrations of Mifepristone for a specified period.

-

A fixed, sub-maximal concentration of dexamethasone is then added to induce TAT expression. Control groups include cells treated with vehicle, dexamethasone alone, and Mifepristone alone.

-

-

Cell Lysis and Enzyme Assay:

-

After the induction period (typically several hours), the cells are harvested and lysed to release the intracellular contents.

-

The TAT activity in the cell lysates is measured spectrophotometrically by monitoring the conversion of tyrosine to p-hydroxyphenylpyruvate.

-

-

Data Analysis:

-

The TAT activity is normalized to the total protein concentration in each sample.

-

The inhibitory effect of Mifepristone is calculated as a percentage of the dexamethasone-induced TAT activity. The IC50 value, representing the concentration of Mifepristone that causes 50% inhibition, is then determined.[8]

-

Signaling Pathways and Mechanism of Action

Mifepristone exerts its antiglucocorticoid effect through competitive antagonism at the intracellular glucocorticoid receptor. Upon binding, it induces a conformational change in the receptor that is distinct from that induced by agonist binding. This altered conformation prevents the recruitment of coactivators necessary for gene transcription and can, in some contexts, promote the binding of corepressors.

Caption: Mifepristone's competitive antagonism of the glucocorticoid receptor signaling pathway.

The 11-beta phenyl-aminodimethyl group of Mifepristone plays a crucial role in its antagonist activity by sterically hindering the conformational change required for the recruitment of coactivator proteins.[10][11] Instead, the Mifepristone-bound GR can recruit corepressor complexes, actively repressing gene transcription.[10] This dual mechanism of passive and active antagonism contributes to its potent antiglucocorticoid effects.

Caption: Conformational changes in the GR LBD induced by agonist versus Mifepristone binding.

Experimental Workflow for In Vivo Assessment

Animal models have been instrumental in confirming the in vitro findings and understanding the physiological consequences of Mifepristone's antiglucocorticoid activity.

Caption: Workflow for in vivo assessment of Mifepristone's antiglucocorticoid activity.

Conclusion

The foundational research on Mifepristone has unequivocally established it as a potent and high-affinity antagonist of the glucocorticoid receptor. Through a combination of in vitro binding and functional assays, alongside in vivo animal models, the mechanisms underlying its antiglucocorticoid properties have been significantly elucidated. The quantitative data on its binding affinity and functional antagonism provide a solid basis for its pharmacological profiling. The detailed experimental protocols outlined in this guide serve as a reference for the methodologies that were pivotal in this research. The visualization of the signaling pathways highlights the molecular basis of its antagonist action, primarily through inducing a receptor conformation that is unfavorable for coactivator recruitment and may favor corepressor binding. This in-depth understanding of Mifepristone's antiglucocorticoid properties is crucial for its current clinical applications and for the future development of selective glucocorticoid receptor modulators.

References

- 1. researchgate.net [researchgate.net]

- 2. The antiglucocorticoid action of mifepristone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Clinical Utility of Mifepristone: Apprising the Expanding Horizons - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Effect of mifepristone on glucocorticoid receptor gene expression in the liver of rats with streptozotocin-induced diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. escholarship.org [escholarship.org]

- 8. Resetting the Stress System with a Mifepristone Challenge - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Blockade of glucocorticoid receptor binding and inhibition of dexamethasone-induced muscle atrophy in the rat by RU38486, a potent glucocorticoid antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Molecular switch in the glucocorticoid receptor: active and passive antagonist conformations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. db.cngb.org [db.cngb.org]

Methodological & Application

Experimental protocol for using Mifepristone in in vitro cell culture.

For Researchers, Scientists, and Drug Development Professionals

Introduction